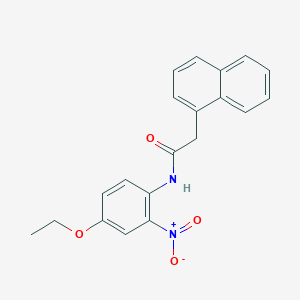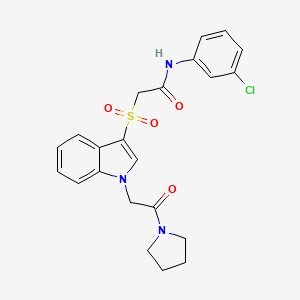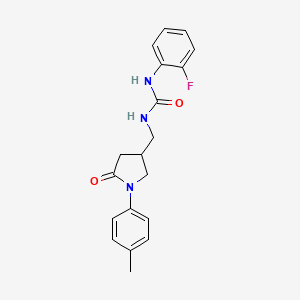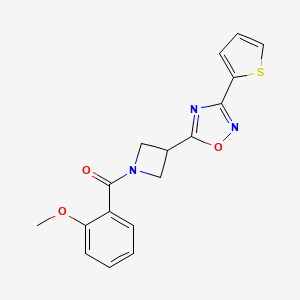
N-(4-ethoxy-2-nitrophenyl)-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N-(4-ethoxy-2-nitrophenyl)-2-(1-naphthyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis pathways for the compound . Acetamide derivatives are of significant interest due to their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . These compounds are synthesized through multi-step reactions, often starting with the Leuckart reaction, and their structures are confirmed using various spectroscopic techniques .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction is used as a starting point for synthesizing compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus . In another study, a one-pot synthesis approach is proposed for the production of N-(4-hydroxyphenyl)acetamide through the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes . This method emphasizes the importance of catalysts and solvent choice in achieving high selectivity for the desired product. Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, with specific conditions optimized for maximum yield .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, and the side chain orientation allows the amide and aromatic groups to be approximately parallel . This conformation is different from the fully extended conformation observed in melatonin, indicating that slight structural variations can significantly impact the biological activity of these compounds .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with certain bifunctional amines to form angular heterocyclic compounds . The presence of nitro and acetamido groups in o-nitroacetanilide derivatives influences the chemical shift of neighboring protons, demonstrating the interaction between these groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and functional groups. Spectroscopic techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis are employed to determine the structural assignments of these compounds . The presence of specific substituents like bromo, tert-butyl, and nitro groups can enhance the biological activities of these compounds . Moreover, the crystallographic analysis provides insights into the solid-state conformation, which can be related to the compound's reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-2-26-16-10-11-18(19(13-16)22(24)25)21-20(23)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,2,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARDPLTYIZYBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)




![3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2531493.png)
![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![N-carbamimidoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2531498.png)


![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)